9-Chloro-2,7-dimethoxyacridine

Vue d'ensemble

Description

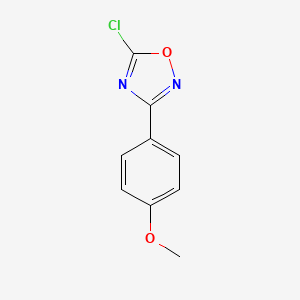

9-Chloro-2,7-dimethoxyacridine is a chemical compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.71 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 9-Chloro-2,7-dimethoxyacridine and similar compounds involves several steps. The key intermediate, acridone-4,5-diol, can be modified at position 9 to avoid degradation during macrocyclization . The starting model compound, 4,5-dimethoxyacridone, can be converted to halo-derivatives using thionyl chloride, phosphoryl chloride, or bromides .Molecular Structure Analysis

The molecular structure of 9-Chloro-2,7-dimethoxyacridine consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . The compound has a total of 36 bonds, including 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 1 double bond, and 16 aromatic bonds .Chemical Reactions Analysis

As 9-haloacridines are the starting materials of cross-coupling reactions, the procedures for preparation of 9-chloro- and 9-bromoacridine derivatives had to be optimized . The starting model compound, 4,5-dimethoxyacridone, is expected to be easily converted to halo-derivatives with excellent yields .Applications De Recherche Scientifique

Interaction with DNA and Potential for Drug Design

9-Chloroacridine derivatives have shown significant interactions with double-stranded DNA (dsDNA), suggesting potential applications in drug design and pharmaceutical development. An electrochemical study on 9-chloroacridine demonstrated its complex, pH-dependent, diffusion-controlled irreversible process. Oxidation initiates with the formation of a cation radical monomer, leading to dimer formation and further oxidation. Its interaction with dsDNA was investigated using a multilayer dsDNA-electrochemical biosensor, revealing a spontaneous process of complex formation through intercalation into dsDNA, inducing structural changes. This intercalation is supported by molecular docking analysis, indicating the compound's potential in drug design, particularly for pharmaceuticals targeting DNA (Rupar et al., 2020).

Charge-Transfer Complexes and Their Decomposition

The formation of charge-transfer complexes with iodine involving acridine and 9-chloroacridine derivatives has been studied, highlighting unusual I6 chains through interactions involving amphoteric I2. This study demonstrates the potential of these complexes in developing materials with specific charge-transfer properties, useful in electronics and materials science (Rimmer et al., 2000).

Antiproliferative Properties Against Leishmania infantum

Compounds derived from 9-Chloro-2,7-dimethoxyacridine were investigated for their in vitro antiproliferative properties against Leishmania infantum. The study confirmed that several 2-methoxyacridine series compounds, along with their dimeric and tetrameric derivatives, exhibited strong antiparasitic properties. This suggests their potential use as multitarget drugs for treating leishmaniasis, with activities depending on the nature of substituents at the 7- and 9-positions (Di Giorgio et al., 2003).

Synthesis of Novel Heterocyclic Systems

3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a derivative of 9-Chloro-2,7-dimethoxyacridine, was utilized as a synthetic intermediate for constructing various heterocyclic systems linked to furo[3,2-g]chromene. This synthetic approach led to the creation of compounds with potential antimicrobial and anticancer activities, demonstrating the versatility of 9-chloro-2,7-dimethoxyacridine derivatives in synthesizing novel bioactive molecules (Ibrahim et al., 2022).

Anti-HIV Activity

Chloro-1,4-dimethyl-9H-carbazole derivatives, related to 9-Chloro-2,7-dimethoxyacridine, displayed anti-HIV activity. This study highlights the importance of discovering novel compounds with selective antiviral activity for HIV prevention and treatment, underscoring the potential of 9-chloro-2,7-dimethoxyacridine derivatives in anti-retroviral drug research (Saturnino et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 9-Chloro-2,7-dimethoxyacridine is DNA . The compound selectively binds to poly (d (A-T)) , which are sequences in the DNA that consist of adenine (A) and thymine (T) base pairs .

Mode of Action

9-Chloro-2,7-dimethoxyacridine interacts with its target, DNA, by intercalating into the DNA structure . Intercalation is a process where a molecule, in this case, 9-Chloro-2,7-dimethoxyacridine, inserts itself between the base pairs of the DNA helix . This interaction can lead to changes in the DNA structure and function .

Result of Action

The molecular and cellular effects of 9-Chloro-2,7-dimethoxyacridine’s action are likely related to its interaction with DNA. By intercalating into the DNA structure, the compound could potentially disrupt normal cellular processes such as DNA replication and transcription . This could lead to cell cycle arrest or apoptosis, particularly in rapidly dividing cells.

Propriétés

IUPAC Name |

9-chloro-2,7-dimethoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRKDNPFLFXVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856603 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6526-92-7 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium](/img/structure/B1429664.png)

![(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine](/img/structure/B1429665.png)

![Methyl 2-[(2,2-difluoroethyl)amino]acetate](/img/structure/B1429671.png)

![4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid](/img/structure/B1429672.png)